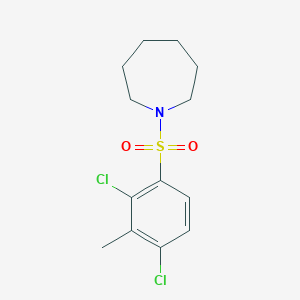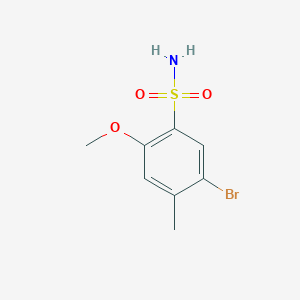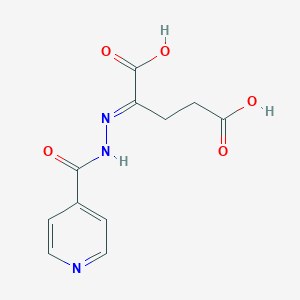
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane, also known as DCMBSA, is a chemical compound that has attracted significant attention in the field of scientific research. DCMBSA is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfonyl group attached to it. This compound has been synthesized using various methods and has been shown to have potential applications in scientific research.
作用機序
The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This compound has been shown to be a reversible inhibitor of carbonic anhydrase and cholinesterase, which means that the inhibition can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to affect the central nervous system by inhibiting cholinesterase activity, which can lead to increased levels of acetylcholine in the brain. This compound has also been shown to affect the cardiovascular system by inhibiting carbonic anhydrase activity, which can lead to a decrease in blood pressure.
実験室実験の利点と制限
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be synthesized using various methods. Another advantage is that it has potential applications in scientific research, particularly in the development of new drugs. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane. One direction is to study its potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. Another direction is to develop new drugs that can target carbonic anhydrase and cholinesterase using this compound as a tool. Finally, future research can focus on the synthesis of new derivatives of this compound that can have improved properties for scientific research.
Conclusion
In conclusion, this compound is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. This compound has been used as a tool to study the mechanism of action of enzymes such as carbonic anhydrase and cholinesterase and to develop new drugs that can target them. Future research can focus on the development of new derivatives of this compound and its potential applications in scientific research.
合成法
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been synthesized using several methods, including the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a base to produce this compound. Other methods include the reaction between 2,4-dichloro-3-methylbenzenesulfonyl chloride and azepane in the presence of a catalyst or using a one-pot method.
科学的研究の応用
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane has been used in scientific research as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. It has also been shown to have potential applications in the treatment of diseases such as Alzheimer's disease and glaucoma. This compound has been used as a tool to study the mechanism of action of these enzymes and to develop new drugs that can target them.
特性
分子式 |
C13H17Cl2NO2S |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-11(14)6-7-12(13(10)15)19(17,18)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
InChIキー |
HOQKIHPNJFXJIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
正規SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)



